(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione is a glucocorticoid compound with the molecular formula C19H24O4 and a molecular weight of 316.39 g/mol . This compound is known for its significant role in various biological and chemical processes, particularly in the field of steroid chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation and oxidation reactions to introduce the hydroxyl groups at the 11 and 16 positions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to ketones.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound. These derivatives can have different biological activities and applications .
Scientific Research Applications
(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Plays a role in studying the effects of glucocorticoids on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of (11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Mometasone: 9,21-Dichloro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Uniqueness
(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione is unique due to its specific hydroxylation pattern at the 11 and 16 positions, which imparts distinct biological activities compared to other glucocorticoids. This unique structure allows for targeted therapeutic applications and specific interactions with glucocorticoid receptors .
Properties
Molecular Formula |
C19H24O4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R)-11,16-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O4/c1-18-6-5-11(20)7-10(18)3-4-12-13-8-14(21)17(23)19(13,2)9-15(22)16(12)18/h5-7,12-16,21-22H,3-4,8-9H2,1-2H3/t12-,13-,14+,15-,16+,18-,19-/m0/s1 |
InChI Key |
MNMVYPQFKKTBNM-IEYLFTFUSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2=O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.